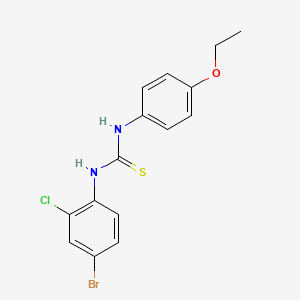

![molecular formula C20H33N3O B4616442 3-(4-异丙基苯基)-N-[3-(4-甲基-1-哌嗪基)丙基]丙酰胺](/img/structure/B4616442.png)

3-(4-异丙基苯基)-N-[3-(4-甲基-1-哌嗪基)丙基]丙酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium to produce electrophiles, which are then coupled with piperazine derivatives in polar aprotic mediums. These processes lead to the formation of various butanamides, characterized by methods such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data along with CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray crystallography and NMR spectroscopy, revealing intricate details about intramolecular and intermolecular interactions. These studies provide insights into the spatial arrangement of atoms within the molecule and the potential for molecular interactions that could influence biological activity (Jimeno et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest include processes like cyclization of thiocyanatoamides to synthesize substituted thiazolones, demonstrating its reactivity and potential for creating diverse chemical structures with varying biological activities. These reactions are often characterized by their antibacterial and antifungal properties (Baranovskyi et al., 2018).

科学研究应用

抗癌应用

Xiaomei Jiang 等人(2007 年)对 4-甲基-哌嗪-1-碳二硫代酸 3-氰基-3,3-二苯基丙酯盐酸盐 (TM-208) 的研究表明,它在体内和体外均具有显着的抗癌活性,且毒性低。该研究重点分析了其在大鼠血浆和组织中的代谢物,深入了解了其代谢和在癌症治疗中的潜在治疗应用 (Jiang 等人,2007 年)。

神经保护特性

Y. Kotani 等人(2008 年)讨论了丙泊酚(2,6-二异丙基苯酚)的多功能用途,重点介绍了其神经保护作用。该研究详细阐述了丙泊酚减少脑血流量和颅内压的能力,它是一种有效的抗氧化剂,并具有抗炎特性。这些特性表明丙泊酚在神经保护中的潜力,特别是在需要减少脑代谢和防止缺血性损伤的情况下 (Kotani 等人,2008 年)。

抗菌活性

V. Baranovskyi 等人(2018 年)对 3-(4-乙酰苯基)-(2-甲基)-2-氯(溴、硫氰酸根)丙酰胺的研究证明了它们的抗菌和抗真菌特性。这些化合物的合成和测试显示出对抗菌素耐药性的前景,表明其在开发新型抗菌剂中的潜在应用 (Baranovskyi 等人,2018 年)。

抑制持续性钠电流

G. Martella 等人(2005 年)的一项研究调查了丙泊酚对皮层神经元的电生理作用,揭示了其抑制持续性钠电流分数和电压门控 L 型钙电流的能力。这些发现表明丙泊酚在抗癫痫活性中的作用,为其在以过度神经元活动为特征的神经系统疾病中的应用提供了基础 (Martella 等人,2005 年)。

合成和药代动力学研究

Xi-wei Ji 等人(2012 年)开发了一种高灵敏度 LC-MS/MS 方法来测定大鼠血浆中 4-甲基-哌嗪-1-碳二硫代酸 3-氰基-3, 3-二苯基丙酯盐酸盐 (TM208) 的浓度。该方法促进了新合成的抗癌化合物 TM208 的药代动力学研究,展示了其在增强对药物代谢和处置的理解中的应用 (Ji 等人,2012 年)。

属性

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)propyl]-3-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O/c1-17(2)19-8-5-18(6-9-19)7-10-20(24)21-11-4-12-23-15-13-22(3)14-16-23/h5-6,8-9,17H,4,7,10-16H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUAFRBUCMYVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC(=O)NCCCN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)

![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)

![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)

![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)

![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)

![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)

![2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4616419.png)

![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)

![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)